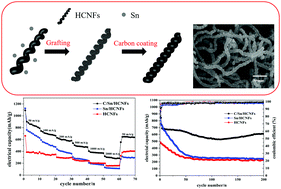C/Sn deposition on a helical carbon nanofiber matrix as a high performance anode for lithium-ion batteries†
New Journal of Chemistry Pub Date: 2022-04-19 DOI: 10.1039/D2NJ00206J
Abstract
A simple method for the preparation of carbon/Sn/Helical carbon nanofiber (C/Sn/HCNF) composite by a solution phase synthesis and carbon thermal reduction is introduced, and the composite exhibits good electrochemical performance as an anode for lithium-ion batteries (LIBs). Sn nanoparticles (about 10–15 nm) are grafted onto the surface of HCNFs and coated by a carbon film with a thickness of 10–20 nm. C/Sn/HCNF anode materials can retain a capacity of 610.3 mA h g−1 after 200 cycles at a current density of 200 mA g−1, which is significantly better than 87.2 mA h g−1 by Sn and 241.2 mA h g−1 by Sn/HCNFs at the same rate. The excellent performance and simple preparation method enable the C/Sn/HCNF composite as a potential anode material for LIB application.


Recommended Literature
- [1] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties
- [2] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†
- [3] Characterization of optical manipulation using microlens arrays depending on the materials and sizes in organic photovoltaics†
- [4] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [5] American Chemical Society honours George Georghiou - insecticide resistance pioneer
- [6] Front cover
- [7] Continuous process technology: a tool for sustainable production
- [8] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [9] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer
- [10] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction










